Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate

CAS No.: 64836-82-4

Cat. No.: VC3849131

Molecular Formula: C12H16O5

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64836-82-4 |

|---|---|

| Molecular Formula | C12H16O5 |

| Molecular Weight | 240.25 g/mol |

| IUPAC Name | diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate |

| Standard InChI | InChI=1S/C12H16O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h5,7H,3-4,6,8H2,1-2H3 |

| Standard InChI Key | FPOLWTUFPPXVLO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate belongs to the class of cyclohexene dicarboxylates, distinguished by its bicyclic framework and electron-withdrawing substituents. Key identifiers include:

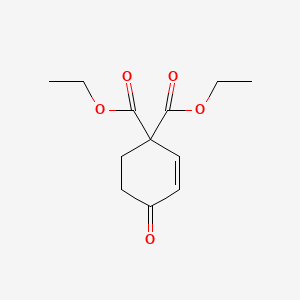

The compound’s structure (Figure 1) comprises a cyclohexene ring with a ketone group at position 4 and two ethoxycarbonyl groups at position 1. X-ray crystallography confirms an envelope conformation for the cyclohexene ring, with the ketone oxygen adopting a pseudo-axial orientation . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the ethyl ester protons (δ 1.2–1.4 ppm, triplets; δ 4.1–4.3 ppm, quartets) and the conjugated enone system (δ 5.8–6.2 ppm, multiplet) .

Synthesis and Industrial Production

Conventional Synthesis Routes

The primary synthesis involves the acid-catalyzed esterification of tetrahydrophthalic anhydride with ethanol (Figure 2) :

-

Reaction Setup: Tetrahydrophthalic anhydride (1 equiv) is refluxed with excess ethanol in the presence of concentrated sulfuric acid (0.1 equiv) at 80–90°C for 6–8 hours.

-

Workup: The crude product is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation (175°C at 0.5 Torr) .

-

Yield: 70–85%, with purity >97% confirmed by gas chromatography .

Advanced Methodologies

Recent innovations emphasize sustainability and scalability:

-

Continuous Flow Reactors: Microreactor systems reduce reaction times to 2–3 hours while improving yield to 90%.

-

Enzymatic Catalysis: Lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification at 50°C, achieving 88% conversion .

| Parameter | Batch Method | Flow Chemistry |

|---|---|---|

| Reaction Time | 6–8 hours | 2–3 hours |

| Temperature | 80–90°C | 100°C |

| Catalyst Loading | 10 mol% H<sub>2</sub>SO<sub>4</sub> | 5 mol% H<sub>2</sub>SO<sub>4</sub> |

| Yield | 70–85% | 90% |

Physicochemical Properties

Spectroscopic Data

-

IR (KBr): ν = 1735 cm<sup>−1</sup> (C=O ester), 1680 cm<sup>−1</sup> (C=O ketone), 1620 cm<sup>−1</sup> (C=C) .

-

<sup>13</sup>C NMR (CDCl<sub>3</sub>): δ 207.8 (C=O ketone), 170.2 (C=O ester), 128.4 (C=C), 61.5 (OCH<sub>2</sub>CH<sub>3</sub>), 14.1 (CH<sub>3</sub>) .

Reactivity and Applications

Organic Synthesis

The compound’s α,β-unsaturated ketone moiety facilitates Michael additions and Diels-Alder reactions:

-

Cycloadditions: Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic lactones, key intermediates in terpene synthesis .

-

Nucleophilic Additions: Grignard reagents (e.g., CH<sub>3</sub>MgBr) attack the carbonyl group, yielding disubstituted cyclohexanes .

Industrial Applications

-

Dye Manufacturing: Serves as a precursor for azo dyes used in polyester and nylon fabrics. Hydrazine derivatives of the compound exhibit excellent wash-fastness (grade 4–5 on the ISO scale) .

-

Pharmaceutical Intermediates: Utilized in the synthesis of HIF-1 inhibitors for cancer therapy and acetylcholinesterase reactivators for organophosphate poisoning .

Recent Research and Innovations

Catalytic Asymmetric Reactions

Chiral phosphoric acids catalyze the enantioselective addition of indoles to the enone system, producing axially chiral biaryls with 90% ee .

Polymer Chemistry

Copolymerization with ethylene glycol yields biodegradable polyesters with glass transition temperatures (T<sub>g</sub>) of 45–50°C, suitable for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume